3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13612270
InChI: InChI=1S/C6H6BrF3N2/c7-5-1-3-12(11-5)4-2-6(8,9)10/h1,3H,2,4H2
SMILES: C1=CN(N=C1Br)CCC(F)(F)F
Molecular Formula: C6H6BrF3N2
Molecular Weight: 243.02 g/mol

3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole

CAS No.:

Cat. No.: VC13612270

Molecular Formula: C6H6BrF3N2

Molecular Weight: 243.02 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole -

Specification

Molecular Formula C6H6BrF3N2
Molecular Weight 243.02 g/mol
IUPAC Name 3-bromo-1-(3,3,3-trifluoropropyl)pyrazole
Standard InChI InChI=1S/C6H6BrF3N2/c7-5-1-3-12(11-5)4-2-6(8,9)10/h1,3H,2,4H2
Standard InChI Key FEERQYPNZVUORJ-UHFFFAOYSA-N
SMILES C1=CN(N=C1Br)CCC(F)(F)F
Canonical SMILES C1=CN(N=C1Br)CCC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a five-membered pyrazole ring substituted with a bromine atom at position 3 and a 3,3,3-trifluoropropyl group at position 1. Key structural identifiers include:

  • IUPAC Name: 3-Bromo-1-(3,3,3-trifluoropropyl)pyrazole

  • SMILES: C1=CN(N=C1Br)CCC(F)(F)F\text{C1=CN(N=C1Br)CCC(F)(F)F}

  • InChIKey: FEERQYPNZVUORJ-UHFFFAOYSA-N .

The trifluoropropyl group enhances lipophilicity, improving membrane permeability, while the bromine atom serves as a site for further functionalization via cross-coupling reactions .

Physicochemical Data

PropertyValue
Molecular FormulaC6H6BrF3N2\text{C}_6\text{H}_6\text{BrF}_3\text{N}_2
Molecular Weight243.02 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Topological Polar Surface Area24.7 Ų
LogP (Octanol-Water)2.81 (estimated)

Data derived from computational models and experimental analyses indicate moderate hydrophobicity, making the compound suitable for both aqueous and organic reaction conditions .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves a two-step process:

  • Trifluoropropylation: Reaction of a pyrazole precursor (e.g., 1H-pyrazole) with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate .

  • Bromination: Introduction of bromine at the 3-position using bromine or NN-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile .

A representative reaction scheme is:

1H-Pyrazole+CF3CH2CH2BrBase1-(3,3,3-Trifluoropropyl)-1H-pyrazoleBr23-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole\text{1H-Pyrazole} + \text{CF}_3\text{CH}_2\text{CH}_2\text{Br} \xrightarrow{\text{Base}} \text{1-(3,3,3-Trifluoropropyl)-1H-pyrazole} \xrightarrow{\text{Br}_2} \text{3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole}

Industrial Production

Suppliers such as AiFChem (USA), BOC Sciences (USA), and Advanced Technology & Industrial Co. (Hong Kong) offer the compound at scales ranging from milligrams to kilograms . Industrial protocols emphasize cost-effective halogenation catalysts (e.g., FeCl3\text{FeCl}_3) and continuous-flow reactors to enhance yield (>85%) and purity (>98%) .

Biological Activities and Mechanisms

Agrochemical Applications

The compound serves as a precursor to herbicides and fungicides. For example, derivatization with thiocarbamate groups yields analogs with potent activity against Botrytis cinerea (EC50_{50} = 12 ppm) .

Research Advancements and Comparative Analysis

Recent Studies

  • Drug Discovery: Incorporated into kinase inhibitors targeting EGFR (epidermal growth factor receptor), with derivative compounds showing >50% inhibition at 10 µM .

  • Material Science: Enhances the dielectric properties of fluoropolymers, achieving a dielectric constant of 2.3 at 1 MHz.

Comparison with Analogous Compounds

CompoundSimilarity IndexKey Differences
3-Bromo-1-(difluoromethyl)-1H-pyrazole0.89Reduced lipophilicity
3-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole0.92Lower reactivity in Suzuki couplings

The bromine atom in 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole enables superior cross-coupling efficiency compared to chloro analogs .

Future Directions and Challenges

Opportunities

  • Targeted Drug Delivery: Conjugation with nanoparticles to improve bioavailability .

  • Sustainable Synthesis: Development of photocatalytic bromination methods to reduce waste .

Challenges

  • Toxicity Profile: Metabolite studies indicate potential hepatotoxicity at high doses (>100 mg/kg).

  • Synthetic Complexity: Scalability of trifluoropropylation remains limited by the cost of fluorinated reagents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator